Remoxipride hydrochloride
Overview
Description
Remoxipride hydrochloride is a substituted benzamide antipsychotic drug, similar to sulpiride, with a pharmacodynamic profile indicative of central antidopaminergic activity. It is a selective central dopamine D2-receptor antagonist with a higher affinity for extrastriatal dopamine D2-receptors and also exhibits significant affinity for central sigma receptors . Remoxipride has been shown to be effective in treating chronic schizophrenia and acute exacerbations of the condition, impacting both positive and negative symptoms. Its efficacy is comparable to that of haloperidol, but with a notably lower incidence of extrapyramidal side effects .
Synthesis Analysis
The synthesis of remoxipride hydrochloride involves the creation of a compound with a specific molecular structure that allows for its interaction with dopamine receptors. The X-ray structures of remoxipride hydrochloride monohydrate have been determined, highlighting the importance of the orientation of the carboxamide moiety and the extended conformation of the side chain in its interaction with dopamine receptors .
Molecular Structure Analysis
The molecular structure of remoxipride hydrochloride is crucial for its function as an antipsychotic. The solid-state conformation of remoxipride prevents the formation of a hydrogen-bonded pseudo-ring, which is present in other o-methoxybenzamides. This unique orientation of the carbonyl group and the extended conformation of the side chain are thought to be important for the interaction with dopamine receptors, as suggested by comparisons with topographic dopamine receptor models .
Chemical Reactions Analysis
The chemical reactions and interactions of remoxipride hydrochloride with dopamine receptors are influenced by its molecular structure. The orientation of the carboxamide moiety and the side chain conformation play a role in its binding affinity. Remoxipride and its metabolites have been studied for their binding characteristics to dopamine D2 and D3 receptors, with some metabolites showing higher affinities than remoxipride itself .
Physical and Chemical Properties Analysis
Remoxipride hydrochloride's physical and chemical properties, including its lipophilicity and solid-state conformations, are factors in its dopamine receptor blocking activity. The pharmacokinetics of remoxipride have been described as uncomplicated, with rapid absorption, dose-proportional plasma levels, and elimination primarily through urinary excretion. The pharmacokinetics are altered in patients with impaired renal function, necessitating dosage adjustments . The drug's lipophilicity, as indicated by its distribution coefficients, is also discussed in relation to its antidopaminergic effects .
Scientific Research Applications
Dopamine D2 Receptor Antagonism
- Pharmacology Overview : Remoxipride hydrochloride is known for its selective antagonism of dopamine D2 receptors. This characteristic underpins its classification as an atypical antipsychotic. The drug's selective action on the mesolimbic versus nigrostriatal dopaminergic systems has been of particular interest, suggesting a reduced likelihood of extrapyramidal symptoms (Nadal, 2006).
Application in Schizophrenia
- Clinical Studies in Schizophrenia : Remoxipride has been studied in schizophrenia patients, demonstrating a clinically significant improvement in symptoms with a relatively low incidence of adverse events. Its specific dopamine-(D2)-receptor blocking properties and selective action on brain mesolimbic functions have been observed in clinical trials (Lindström, Besev, Stening, & Widerlöv, 2004).
Metabolic Insights
- Metabolite Behavior and Toxicity : Studies have investigated the metabolites of remoxipride, such as NCQ-344 and NCQ-436, their ability to induce apoptosis in certain cell types, and their interactions with glutathione. These insights are crucial in understanding the drug's biological effects and potential toxicity (Erve, Svensson, von Euler-Chelpin, & Klasson-Wehler, 2004).
Neurological and Behavioral Research
- Behavioral Studies : Research exploring remoxipride's effects on ethanol seeking and drinking in rats, as well as its impact on sleep-waking patterns and EEG activity, has provided valuable insights into its influence on various neurological and behavioral processes (Czachowski, Santini, Legg, & Samson, 2002; Ongini, Bo, Dionisotti, Trampus, & Savoldi, 2005).
Analytical Methodologies
- Analytical Methods Development : Advanced analytical methodologies have been developed for the detection of low concentrations of remoxipride in various biological samples, facilitating more detailed pharmacological investigations (Stevens, van den Berg, de Ridder, Niederländer, van der Graaf, Danhof, & De Lange, 2010).
Cognitive and Psychomotor Effects
- Cognitive Impact Studies : Investigations into remoxipride's effects on psychological performance in healthy volunteers have been conducted to understand its psychomotor and cognitive influences. These studies provide insights into how dopamine D2 receptor antagonism affects cognitive functions (Fagan, Scott, Mitchell, & Tiplady, 2005).
PK/PD Modeling
- Pharmacokinetic and Pharmacodynamic Modeling : Studies have used PK/PD modeling to reveal and quantify the neuroendocrine response following remoxipride treatment. This methodological approach offers a deeper understanding of drug action mechanisms (van den Brink, Wong, Gülave, van der Graaf, & de Lange, 2016).
Safety And Hazards
Remoxipride hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPXLMIPGMFZMY-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80125-14-0 (Parent) | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801349035 | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Remoxipride hydrochloride | |
CAS RN |
73220-03-8 | |
Record name | Remoxipride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73220-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Remoxipride hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REMOXIPRIDE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.